Descarboxyl Levofloxacin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin typically involves the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield the final product .

Industrial Production Methods

Industrial production of decarboxyl ofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Decarboxyl ofloxacin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Scientific Research Applications

- Antibacterial Activity :

- Genotoxicity Studies :

- Combination Therapies :

Efficacy and Safety Profiles

- Efficacy :

- Safety :

Case Studies

- Levofloxacin-Induced Anaphylaxis :

-

Use in Severe Infections :

- A retrospective study involving children with severe infections demonstrated that levofloxacin (and by extension its impurities) was used when conventional treatments failed. The study reported significant decreases in inflammatory markers post-treatment, indicating potential therapeutic benefits even when considering impurities .

Data Tables

| Parameter | This compound | Levofloxacin |

|---|---|---|

| Antibacterial Spectrum | Moderate | Broad-spectrum |

| Genotoxicity Risk | Under Investigation | Low (with known side effects) |

| Common Uses | Research on combinations | Treatment for bacterial infections |

| Safety Profile | Linked to fluoroquinolone risks | Established with known ADRs |

Mechanism of Action

Decarboxyl ofloxacin exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of DNA during replication and transcription. By inhibiting these enzymes, decarboxyl ofloxacin prevents normal cell division and leads to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Ofloxacin: The parent compound, a broad-spectrum antimicrobial agent.

Levofloxacin: A stereoisomer of ofloxacin with similar antimicrobial properties.

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Uniqueness

Decarboxyl ofloxacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

Biological Activity

Descarboxyl levofloxacin is an impurity derived from the antibiotic levofloxacin, a widely used fluoroquinolone. This compound has garnered attention due to its potential biological activity and safety profile, particularly concerning its genotoxic properties. This article summarizes the current understanding of this compound's biological activity, including its mechanisms, implications in drug safety, and relevant research findings.

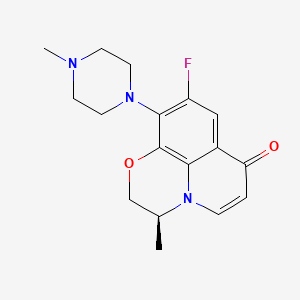

- Chemical Name : this compound

- CAS Number : 178964-53-9

- Molecular Formula : CHFO

- Molecular Weight : 317.36 g/mol

- SMILES Notation : C[C@H]1COc2c(N3CCN(C)CC3)c(F)cc4C(=O)C=CN1c24

In Silico and In Vitro Evaluations

Research has focused on the genotoxicity of this compound due to concerns regarding impurities in pharmaceutical products. A study utilized in silico methods alongside in vitro assays to assess its genotoxic potential:

- Ames Test : The modified Ames test indicated that this compound was not mutagenic at concentrations ranging from 31.25 to 500 μg/plate.

- Chromosomal Aberration Test : In tests using Chinese hamster lung (CHL) cells, a statistically significant increase in metaphase cells with structural aberrations was observed at a concentration of 1 mg/mL with S-9 mix, yielding an aberration rate of 7.5% .

These findings suggest that while this compound may present some risk as a nongenotoxic impurity, it does not exhibit significant mutagenic properties under the tested conditions.

Clinical Relevance

The presence of this compound as an impurity raises questions about the safety profiles of fluoroquinolone antibiotics. Although it is classified as a nongenotoxic impurity, regulatory bodies emphasize the importance of monitoring such compounds due to their potential effects on drug safety and efficacy .

Risk Assessment

The evaluation of impurities like this compound is critical in pharmacovigilance. Regulatory guidelines recommend establishing acceptable limits for genotoxic impurities to ensure patient safety without compromising therapeutic benefits .

Comparative Analysis with Levofloxacin

| Characteristic | Levofloxacin | This compound |

|---|---|---|

| Chemical Structure | Fluoroquinolone | Impurity derived from levofloxacin |

| Mechanism of Action | Inhibits DNA gyrase & topoisomerase IV | Hypothetical similar mechanisms |

| Genotoxicity | Not genotoxic | Nongenotoxic based on studies |

| Clinical Use | Broad-spectrum antibiotic | Not used clinically |

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170621 | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178964-53-9 | |

| Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.